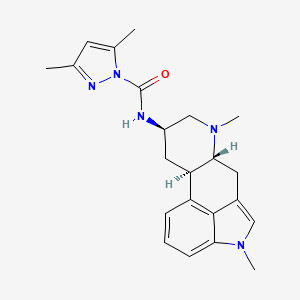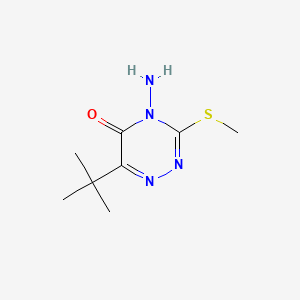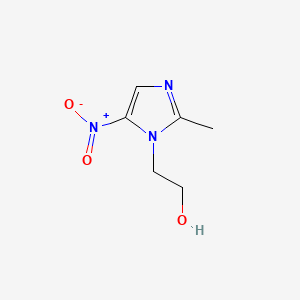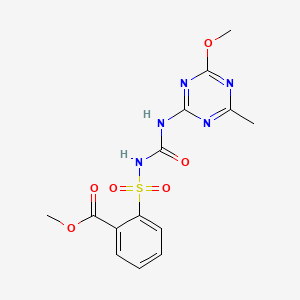
Miridesap
Übersicht
Beschreibung
Miridesap is a small molecule compound known for its ability to deplete serum amyloid P component (SAP). It has been investigated for its potential in treating conditions such as amyloidosis and Alzheimer’s disease. The compound was developed by Professor Sir Mark Pepys and has shown promise in clinical trials for slowing the progression of Alzheimer’s disease .
Vorbereitungsmethoden
Miridesap wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung spezifischer Aminosäuren beinhalten. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Herstellung einer Zwischenverbindung durch die Reaktion von Hexandioesäure mit Prolin-Derivaten.
Kupplungsreaktion: Das Zwischenprodukt wird dann mit einem anderen Prolin-Derivat gekoppelt, um das Endprodukt, this compound, zu bilden.
Industrielle Produktionsverfahren für this compound beinhalten die Skalierung der Syntheseroute, während gleichzeitig sichergestellt wird, dass die Reaktionsbedingungen für maximale Ausbeute und Reinheit optimiert sind. Dazu gehört die Steuerung von Parametern wie Temperatur, Druck und Reaktionszeit.
Analyse Chemischer Reaktionen
Miridesap durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Produkte führt.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Miridesap hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: In der Chemie wird this compound als Modellverbindung verwendet, um das Verhalten ähnlicher Moleküle und ihre Wechselwirkungen mit anderen Stoffen zu untersuchen.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von Serum-Amyloid-P-Komponenten in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.
Medizin: this compound wurde auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Amyloidose und Alzheimer-Krankheit untersucht.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es an zirkulierendes Serum-Amyloid-P-Komponenten bindet und Komplexe bildet, die in der Leber schnell abgebaut werden. Diese Reduktion von SAP verringert die Bildung von Amyloidablagerungen im Gewebe. Zu den molekularen Zielstrukturen von this compound gehört SAP, und die an seinem Wirkmechanismus beteiligten Signalwege sind mit dem Abbau von Amyloidablagerungen aus dem Körper verbunden .
Wirkmechanismus
Miridesap exerts its effects by binding to circulating serum amyloid P component, forming complexes that are rapidly cleared in the liver. This depletion of SAP reduces the formation of amyloid deposits in tissues. The molecular targets of this compound include SAP, and the pathways involved in its mechanism of action are related to the clearance of amyloid deposits from the body .
Vergleich Mit ähnlichen Verbindungen
Miridesap ist einzigartig in seiner Fähigkeit, SAP zu reduzieren und die Entfernung von Amyloidablagerungen zu erleichtern. Ähnliche Verbindungen umfassen:
Dezamizumab: Ein anti-SAP-monoklonaler Antikörper, der SAP auf Amyloidablagerungen zielt und den Abbau von Amyloid auslöst.
Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seinen spezifischen Wirkmechanismus und seine Wirksamkeit bei der Reduktion von SAP und der Förderung des Amyloidabbaus aus.
Eigenschaften
IUPAC Name |
(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLAWYIBLZNRFZ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176996 | |
| Record name | Miridesap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224624-80-0 | |
| Record name | CPHPC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224624-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miridesap [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224624800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miridesap | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13087 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Miridesap | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-1-[6-[R-2-CARBOXY-PYRROLIDIN-1-YL]-6-OXO-HEXANOYL] PYRROLIDINE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRIDESAP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO97N24A47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CPHPC (Miridesap)?
A1: CPHPC (this compound) is a small molecule drug designed to specifically target serum amyloid P component (SAP). [, , ] It achieves this by cross-linking pairs of SAP pentamers in the bloodstream, forming decameric complexes. [, ] These complexes are then rapidly cleared from the circulation, effectively depleting serum SAP levels. [, , ]
Q2: Why is depleting serum amyloid P component (SAP) therapeutically relevant?
A2: SAP is a universal constituent of amyloid deposits, which are pathological protein aggregates implicated in various diseases, including systemic amyloidosis and Alzheimer's disease. [, , , , , ] SAP is believed to contribute to amyloid formation and persistence, potentially exacerbating disease progression. [, , ] Therefore, depleting SAP is a promising therapeutic strategy for these conditions.
Q3: What is the significance of CPHPC's ability to deplete SAP from the cerebrospinal fluid (CSF)?
A3: CPHPC's ability to reduce SAP levels in the CSF is particularly important for its potential application in treating neurodegenerative diseases like Alzheimer's disease. [, , ] The presence of SAP in the brain is associated with amyloid plaques and neurofibrillary tangles, hallmark lesions of Alzheimer's disease. [, ]
Q4: Has CPHPC demonstrated efficacy in removing amyloid deposits in preclinical or clinical settings?
A4: Yes, preclinical studies in mouse models of Alzheimer's disease have shown that CPHPC administration leads to the removal of human SAP from both intracerebral and cerebrovascular amyloid deposits. [] This finding provided crucial validation for the subsequent "Depletion of Serum Amyloid P component in Alzheimer's disease (DESPIAD)" clinical trial. [] Furthermore, clinical trials have demonstrated that CPHPC, in conjunction with the anti-SAP antibody dezamizumab, effectively clears amyloid deposits from various organs, including the liver, spleen, and kidneys, in patients with systemic amyloidosis. [, , , ]
Q5: How does the structure of CPHPC facilitate its interaction with SAP?
A5: CPHPC is a bis(D-proline) compound that exhibits a specific binding affinity for SAP. [, , ] While the exact structural details of the interaction are complex, studies using X-ray crystallography have provided insights into the binding mode. [, ] These studies revealed that CPHPC cross-links pairs of SAP pentamers, forming decameric complexes. [, ] The preferred binding of specific CPHPC isomers to SAP has also been characterized. []
Q6: What are the implications of CPHPC's target-mediated drug disposition?
A6: A target-mediated drug disposition model has been developed for CPHPC, incorporating factors such as gender, renal function, total amyloid load, and presence of hepatic amyloid. [] This model accurately predicts the exposure-response relationship of CPHPC in both healthy individuals and patients with systemic amyloidosis. [] Consequently, it enables the prediction of individualized dosing regimens, optimizing treatment efficacy and minimizing potential side effects. []
Q7: What is the current status of CPHPC in clinical development?
A7: CPHPC has been investigated in various clinical trials for the treatment of systemic amyloidosis and Alzheimer's disease. [, , , , , ] Initial studies demonstrated its safety and tolerability, paving the way for larger trials to assess its efficacy. [, , , , ] Currently, CPHPC is being evaluated in clinical trials as a potential disease-modifying therapy for Alzheimer's disease, aiming to reduce amyloid burden and slow disease progression. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















